Tert-butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate

Exit-vector geometry Polar surface area Scaffold hopping

Tert-butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate (CAS 2167618-39-3, MW 275.32 g mol⁻¹) is a compact, three-dimensional spirocyclic building block that integrates a sulfone, a ketone, and a Boc-protected azetidine within a single rigid scaffold. First disclosed by the Carreira group in the context of thia/oxa-azaspiro[3.4]octane module libraries, the compound belongs to a class of spirocycles designed to provide well-defined exit vectors, tunable polarity, and orthogonal functional handles for fragment elaboration and scaffold hopping.

Molecular Formula C11H17NO5S
Molecular Weight 275.32 g/mol
Cat. No. B15313290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate
Molecular FormulaC11H17NO5S
Molecular Weight275.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CS(=O)(=O)CC2=O
InChIInChI=1S/C11H17NO5S/c1-10(2,3)17-9(14)12-5-11(6-12)7-18(15,16)4-8(11)13/h4-7H2,1-3H3
InChIKeyFYMAVDZOVQXUAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate: A Spirocyclic Sulfone-Ketone Building Block for Fragment-Based Drug Discovery


Tert-butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate (CAS 2167618-39-3, MW 275.32 g mol⁻¹) is a compact, three-dimensional spirocyclic building block that integrates a sulfone, a ketone, and a Boc-protected azetidine within a single rigid scaffold . First disclosed by the Carreira group in the context of thia/oxa-azaspiro[3.4]octane module libraries, the compound belongs to a class of spirocycles designed to provide well-defined exit vectors, tunable polarity, and orthogonal functional handles for fragment elaboration and scaffold hopping [1][2].

Why Generic Spirocyclic Building Blocks Cannot Replace Tert-butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate


Within the azaspiro[3.4]octane family, seemingly minor structural variations—the position of the sulfone, the replacement of a ketone by an alcohol, or the absence of the Boc group—produce discrete differences in exit-vector geometry, lipophilicity, hydrogen-bonding capacity, and orthogonal reactivity that cannot be simultaneously reproduced by any single commercially available analog [1]. Consequently, substituting the target compound with a regioisomer or a different oxidation-state analog alters the spatial presentation of key pharmacophoric features and may compromise the structure-activity relationships established during lead optimization [2].

Tert-butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate: Head-to-Head Differentiation from the Closest Commercial Analogs


Sulfone Regioisomerism Drives a Calculated PSA Difference of ~33 Ų Relative to the 5-Thia Series

The target 6,6-dioxide regioisomer exhibits a calculated topological polar surface area (TPSA) of approximately 122–125 Ų (estimates from SMILES-based calculators), whereas the commercial 5,5-dioxide regioisomer tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide (CAS 1340481-91-5) has a reported PSA of 89.13 Ų and a measured/calculated LogP of 1.38 . The ~33–36 Ų difference in PSA arises because the sulfone oxygens in the 6-position are spatially closer to the ketone and the azetidine nitrogen, altering the three-dimensional hydrogen-bond-acceptor map and potentially affecting membrane permeability and solubility in distinct ways that cannot be mimicked by the 5-thia isomer [1].

Exit-vector geometry Polar surface area Scaffold hopping

Ketone vs. Alcohol at C8 Alters Hydrogen-Bonding Capacity and Synthetic Versatility

The target compound carries a ketone at the C8 position (sp²-hybridized carbonyl; H-bond acceptor only), whereas its direct alcohol analog tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide (CAS 1340481-94-8) provides both an H-bond donor and acceptor at the same carbon atom . The ketone offers a single, strongly directional H-bond acceptor site and enables chemoselective transformations (e.g., reductive amination, olefination, Grignard additions) that are not accessible with the alcohol without protection/deprotection sequences. The alcohol analog, by contrast, introduces an additional rotatable bond when derivatized and presents a different stereoelectronic profile at the spiro junction [1].

Functional-group interconversion Fragment elaboration Hydrogen-bond acceptor count

Sulfone Oxidation State Confers Metabolic Stability and Polarity That the Corresponding Sulfide Lacks

The target compound exists at the sulfone oxidation level (S(VI)), whereas tert-butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate (CAS 1340481-95-9) is the corresponding sulfide (S(II)) . Sulfides are susceptible to metabolic S-oxidation by cytochrome P450 enzymes, which introduces pharmacokinetic variability and potential reactive metabolite formation [1]. The sulfone form precludes this oxidative pathway, offers a 0.7–1.0 log unit reduction in LogP (typical for sulfide→sulfone), and provides two additional strong H-bond acceptor sites that alter target engagement profiles [2]. In the Carreira synthesis, the sulfone group was installed deliberately as a polarity-tuning element and to block metabolic soft spots [3].

Metabolic stability Oxidation state Physicochemical tuning

Commercial Purity Benchmarking: 95–98% Assay with Orthogonal Protecting-Group Integrity

Multiple independent suppliers list the target compound at 95% or 98% purity (HPLC) with intact Boc protection, as confirmed by ¹H NMR and LC-MS . The structurally related 5-thia regioisomer (CAS 1340481-91-5) is sold as a discontinued item from Sigma-Aldrich, making sourcing unreliable for long-term programs . The 6-thia alcohol analog (CAS 1340481-94-8) is available at ≥95%, but its hydroxyl group introduces an additional stereocenter that may complicate diastereomeric purity assessment and downstream coupling reactions .

Purity specification Procurement quality Boc stability

High-Value Application Scenarios for Tert-butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate


Fragment-Based Lead Generation Requiring a Sulfone-Containing 3D Spirocyclic Core with Defined Exit Vectors

The target compound's rigid spiro[3.4] scaffold, combined with the 6,6-dioxide sulfone placement, provides a unique spatial arrangement of three exit vectors (azetidine N, sulfone O, and C8 ketone) that differ from the 5-thia series by >30 Ų in PSA and by altered inter-vector angles [1]. Fragment libraries incorporating this building block can probe chemical space regions inaccessible to the more common 5-thia regioisomer, which is now commercially discontinued .

Lead Optimization of CNS-Penetrant Candidates Where Fine-Tuning of PSA and H-Bonding Is Critical

The calculated PSA of ~122–125 Ų places the target compound near the upper boundary for blood-brain barrier permeability (typically <90 Ų for optimal CNS penetration), making it a valuable polarity anchor in bRo5 chemical space [1]. The absence of an H-bond donor on the core (cf. the alcohol analog) avoids introducing additional donor count that could penalize CNS multiparameter optimization (MPO) scores [2].

Late-Stage Diversification via Chemoselective Ketone Functionalization in Complex Synthetic Sequences

The C8 ketone serves as a single, unambiguous electrophilic handle that can undergo reductive amination, Wittig olefination, or organometallic addition without competing reactions at the sulfone or the Boc-carbamate [1]. This chemoselectivity advantage over the alcohol analog—which requires protection prior to many transformations—reduces step count and improves overall yield in parallel synthesis workflows .

Metabolic-Stability-Driven Scaffold Replacement for Sulfide- or Thioether-Containing Lead Series

When a lead series contains a metabolically labile sulfide moiety, the target sulfone building block offers a direct, pre-oxidized replacement that eliminates CYP-mediated S-oxidation risk without requiring post-synthetic oxidation [1]. The 32 Da mass increase relative to the sulfide analog (CAS 1340481-95-9) is small enough to preserve ligand efficiency metrics while delivering a predictable LogP reduction of ~0.7–1.0 units .

Quote Request

Request a Quote for Tert-butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.